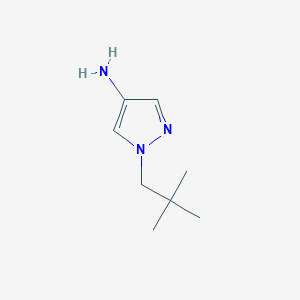
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide, also known as ABT-639, is a novel and selective T-type calcium channel blocker. It has been extensively studied for its potential therapeutic applications in various diseases, including epilepsy, pain, and hypertension.
作用機序
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide selectively blocks T-type calcium channels, which play a crucial role in the regulation of neuronal excitability. By blocking these channels, (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide reduces the influx of calcium ions into neurons, which in turn reduces neuronal excitability. This mechanism of action is thought to underlie the anticonvulsant and analgesic effects of (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide.
Biochemical and Physiological Effects:
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. In animal studies, (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has been shown to reduce the frequency and severity of seizures. It has also been shown to reduce pain in animal models of chronic pain. (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has also been shown to reduce blood pressure in animal models of hypertension.
実験室実験の利点と制限
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has several advantages for lab experiments. It is highly selective for T-type calcium channels, which makes it a useful tool for studying the role of these channels in various diseases. However, (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has some limitations as well. It is a complex molecule to synthesize, which makes it difficult to obtain in large quantities. Additionally, (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has a relatively short half-life, which makes it challenging to study its long-term effects.
将来の方向性
There are several future directions for research on (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide. One potential direction is to study its effects in human clinical trials. Another direction is to investigate its potential use in the treatment of other diseases, such as anxiety and depression. Additionally, further research is needed to understand the long-term effects of (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide and its potential side effects.
Conclusion:
In conclusion, (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide is a novel and selective T-type calcium channel blocker that has shown promise for its potential therapeutic applications in various diseases. The synthesis of (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide is a complex process that requires expertise in organic chemistry. (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide selectively blocks T-type calcium channels, which reduces neuronal excitability and underlies its anticonvulsant and analgesic effects. (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide, including its potential use in human clinical trials and the investigation of its effects in other diseases.
合成法
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide was first synthesized by Abbott Laboratories using a convergent approach. The synthesis involves the coupling of a substituted benzodioxane with a substituted phenylacetonitrile via a Heck reaction. The final product is obtained by the reaction of the intermediate with an enamide. The synthesis of (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide is a complex process that requires expertise in organic chemistry.
科学的研究の応用
(Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has been shown to be effective in reducing seizures in animal models of epilepsy. It has also been shown to have analgesic effects in animal models of chronic pain. (Z)-2-Cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide has also been studied for its potential use in the treatment of hypertension.
特性
IUPAC Name |
(Z)-2-cyano-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(1-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-14(16-5-3-2-4-6-16)22-20(23)17(13-21)11-15-7-8-18-19(12-15)25-10-9-24-18/h2-8,11-12,14H,9-10H2,1H3,(H,22,23)/b17-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAMDMVMVUMNVMI-BOPFTXTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=CC2=CC3=C(C=C2)OCCO3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\C2=CC3=C(C=C2)OCCO3)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2405131.png)
![5-(2,5-Dimethoxyphenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-2-methylpyrazole-3-carboxamide](/img/structure/B2405133.png)

![2-{[4-(tert-butyl)benzyl]sulfonyl}-1-methyl-4,5-diphenyl-1H-imidazole](/img/structure/B2405137.png)


![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(3-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2405140.png)

![N-(2-ethylphenyl)-2-[(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)thio]acetamide](/img/structure/B2405145.png)
![1-(1,3-Benzodioxol-5-yl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2405146.png)
![5-(Chloromethyl)-6-oxa-4-azaspiro[2.4]hept-4-ene](/img/structure/B2405147.png)


![2-[(1-Methylpyrazol-4-YL)methylidene]propanedioic acid](/img/structure/B2405153.png)